In-Depth Technical Guide: Chemical Structure, Molecular Weight, and Synthetic Profiling of 3-(Methylsulfanyl)cyclopentane-1-thiol
In-Depth Technical Guide: Chemical Structure, Molecular Weight, and Synthetic Profiling of 3-(Methylsulfanyl)cyclopentane-1-thiol
Executive Summary
3-(Methylsulfanyl)cyclopentane-1-thiol is a highly specialized, sulfur-containing alicyclic building block. In contemporary drug discovery and flavor chemistry, the incorporation of specific sulfur pharmacophores into rigid aliphatic rings is a proven strategy for modulating lipophilicity, tuning metabolic stability, and establishing unique vector trajectories for target binding. This whitepaper provides a comprehensive physicochemical profile, elucidates its mechanistic utility in medicinal chemistry, and establishes a self-validating synthetic protocol for its preparation.
Physicochemical Profiling & Structural Analysis
Understanding the core structural metrics of 3-(Methylsulfanyl)cyclopentane-1-thiol is the first step in leveraging it for advanced synthesis or drug design.
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IUPAC Name: 3-(Methylsulfanyl)cyclopentane-1-thiol
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Synonyms: 3-(methylthio)cyclopentane-1-thiol; 3-(methylthio)cyclopentanethiol
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CAS Registry Number: 2648941-50-6 ()
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Molecular Formula: C₆H₁₂S₂
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Molecular Weight: 148.29 g/mol ([1])
Structural Nuances and Stereochemistry
The molecule consists of a five-membered cyclopentane ring substituted at the 1- and 3-positions.
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C1 Position: Bears a primary thiol group (–SH), which acts as a strong nucleophile, a hydrogen-bond donor/acceptor, and a potent metal-coordinating moiety.
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C3 Position: Bears a methylsulfanyl group (–SCH₃), contributing to the compound's overall lipophilicity and acting as a stable, non-reactive thioether linkage.
Because the cyclopentane ring features two distinct stereocenters at C1 and C3, the compound exists as a mixture of diastereomers (cis and trans), each comprising a pair of enantiomers. Depending on the application, stereoselective synthesis or chromatographic separation may be required to isolate specific isomers.
Mechanistic Role in Medicinal Chemistry (Causality)
Why integrate a 1,3-disubstituted sulfur-containing cyclopentane into a molecular scaffold? The causality behind this design choice rests on two fundamental pillars of medicinal chemistry:
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Aliphatic Rings as Bioisosteres: Small aliphatic rings, including cyclopentanes, are frequently utilized to escape "flatland" (the over-reliance on planar aromatic rings). They provide conformational rigidity, which reduces the entropic penalty upon target binding, and offer precise exit vectors for functional groups ([2]).
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Sulfur Pharmacophores: The inclusion of sulfur (both as a free thiol and a thioether) dramatically alters the electron distribution and polarizability of the molecule. Sulfur-containing scaffolds are increasingly prevalent in FDA-approved drugs because they can engage in unique orthogonal interactions (e.g., chalcogen bonding) and often exhibit favorable metabolic profiles compared to their oxygenated counterparts ([3]).
Synthetic Methodology & Self-Validating Protocols
To synthesize 3-(Methylsulfanyl)cyclopentane-1-thiol from commercially available starting materials, a robust, four-step sequence is employed. Every protocol described below is a self-validating system , ensuring that the success of each step is analytically confirmed before proceeding.
Step 1: Michael Addition
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Procedure: Dissolve 10.0 g of cyclopent-2-en-1-one in 100 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1.2 equivalents of methanethiol gas (or sodium thiomethoxide with a stoichiometric acid equivalent) and 0.1 equivalents of triethylamine (Et₃N). Stir for 2 hours.
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Causality: Et₃N serves as a mild base to generate the highly nucleophilic thiolate in situ. The "soft" nature of the sulfur nucleophile strongly favors 1,4-conjugate addition over 1,2-addition to the enone, cleanly yielding 3-(methylsulfanyl)cyclopentan-1-one.
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Self-Validation: Monitor via TLC (hexane/ethyl acetate 4:1). The UV-active starting material spot will disappear, replaced by a non-UV active, KMnO₄-stainable product spot.
Step 2: Ketone Reduction
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Procedure: Dissolve the crude ketone in 100 mL of methanol. Cool to 0 °C. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in portions. Stir for 1 hour, then quench with saturated aqueous NH₄Cl.
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Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) due to its chemoselectivity and operational safety in protic solvents. It cleanly reduces the ketone to a secondary alcohol without risking the cleavage of the newly formed C–S bond.
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Self-Validation: Confirm via IR spectroscopy. The strong C=O stretch at ~1740 cm⁻¹ will vanish, replaced by a broad O–H stretch at ~3300 cm⁻¹.
Step 3: Mesylation and Thioacetylation
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Procedure: Dissolve the alcohol in DCM with 1.5 eq Et₃N. Add 1.2 eq methanesulfonyl chloride (MsCl) at 0 °C. After 1 hour, wash and concentrate. Redissolve the crude mesylate in anhydrous DMF and add 1.5 eq potassium thioacetate (KSAc). Heat to 60 °C for 4 hours.
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Causality: Direct conversion of an alcohol to a thiol (e.g., via H₂S) is often low-yielding and prone to side reactions. Activating the alcohol as a mesylate creates an excellent leaving group. The subsequent Sₙ2 displacement with KSAc installs the sulfur atom efficiently, while the acetyl group protects the nascent thiol from oxidative dimerization (disulfide formation).
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Self-Validation: Analyze via ¹H NMR. The appearance of a sharp singlet at ~2.3 ppm confirms the successful installation of the thioacetate methyl group.
Step 4: Deprotection to Target Thiol
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Procedure: Dissolve the thioester in methanol. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 2 hours under an inert argon atmosphere. Neutralize with dilute HCl and extract with diethyl ether.
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Causality: Mild methanolysis selectively cleaves the thioester to liberate the free thiol. Performing this step under argon is critical; oxygen must be strictly excluded to prevent the spontaneous oxidation of the free thiol into a symmetric disulfide.
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Self-Validation: Validate the final structure via GC-MS and ¹H NMR. The molecular ion peak and the characteristic thiol proton signal confirm the successful synthesis.
Quantitative Data Summary
The following table summarizes the theoretical yields and diagnostic analytical markers for the synthetic workflow, assuming a starting scale of 10.0 g of cyclopent-2-en-1-one (0.1218 mol).
| Intermediate / Product | Molecular Formula | Molecular Weight | Theoretical Yield | Diagnostic Analytical Marker |
| Cyclopent-2-en-1-one (SM) | C₅H₆O | 82.10 g/mol | N/A | C=O stretch ~1700 cm⁻¹ (IR) |
| 3-(Methylsulfanyl)cyclopentan-1-one | C₆H₁₀OS | 130.19 g/mol | 15.9 g | Loss of alkene protons (NMR) |
| 3-(Methylsulfanyl)cyclopentan-1-ol | C₆H₁₂OS | 132.20 g/mol | 16.1 g | O-H stretch ~3300 cm⁻¹ (IR) |
| Thioester Intermediate | C₈H₁₄OS₂ | 190.32 g/mol | 23.2 g | -C(=O)CH₃ singlet ~2.3 ppm (NMR) |
| 3-(Methylsulfanyl)cyclopentane-1-thiol | C₆H₁₂S₂ | 148.29 g/mol | 18.1 g | M⁺ m/z 148.3 (GC-MS) |
Synthetic Workflow & Validation Logic
The diagram below maps the causality of the chemical transformations alongside the self-validating analytical checkpoints.
Synthetic Workflow and Validation Logic for 3-(Methylsulfanyl)cyclopentane-1-thiol.
References
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Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021. Available at:[Link]
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Vincenzo, P., et al. "What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications." ACS Omega, 2022. Available at:[Link]
